6-[3-(Fluoromethyl)piperidine-1-carbonyl]-2-(propan-2-yl)-2,3-dihydropyridazin-3-one
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Overview
Description
6-[3-(Fluoromethyl)piperidine-1-carbonyl]-2-(propan-2-yl)-2,3-dihydropyridazin-3-one is a complex organic compound that features a piperidine ring, a fluoromethyl group, and a dihydropyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-(Fluoromethyl)piperidine-1-carbonyl]-2-(propan-2-yl)-2,3-dihydropyridazin-3-one typically involves multiple steps, including the formation of the piperidine ring, introduction of the fluoromethyl group, and construction of the dihydropyridazinone core. One common approach is to start with a piperidine derivative, followed by fluoromethylation and subsequent cyclization to form the dihydropyridazinone ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the fluoromethyl group.
Reduction: Reduction reactions can target the carbonyl group or the dihydropyridazinone ring.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include oxidized derivatives of the piperidine ring or the fluoromethyl group.
Reduction: Reduced forms of the carbonyl group or the dihydropyridazinone ring.
Substitution: Substituted derivatives with various functional groups replacing the fluoromethyl group.
Scientific Research Applications
6-[3-(Fluoromethyl)piperidine-1-carbonyl]-2-(propan-2-yl)-2,3-dihydropyridazin-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[3-(Fluoromethyl)piperidine-1-carbonyl]-2-(propan-2-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group and the dihydropyridazinone core play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-[3-(Chloromethyl)piperidine-1-carbonyl]-2-(propan-2-yl)-2,3-dihydropyridazin-3-one
- 6-[3-(Bromomethyl)piperidine-1-carbonyl]-2-(propan-2-yl)-2,3-dihydropyridazin-3-one
- 6-[3-(Hydroxymethyl)piperidine-1-carbonyl]-2-(propan-2-yl)-2,3-dihydropyridazin-3-one
Uniqueness
The presence of the fluoromethyl group in 6-[3-(Fluoromethyl)piperidine-1-carbonyl]-2-(propan-2-yl)-2,3-dihydropyridazin-3-one imparts unique chemical and biological properties, such as increased lipophilicity and enhanced binding affinity to certain molecular targets. This makes it distinct from its analogs with different substituents.
Properties
Molecular Formula |
C14H20FN3O2 |
---|---|
Molecular Weight |
281.33 g/mol |
IUPAC Name |
6-[3-(fluoromethyl)piperidine-1-carbonyl]-2-propan-2-ylpyridazin-3-one |
InChI |
InChI=1S/C14H20FN3O2/c1-10(2)18-13(19)6-5-12(16-18)14(20)17-7-3-4-11(8-15)9-17/h5-6,10-11H,3-4,7-9H2,1-2H3 |
InChI Key |
JHACMPYPEYNIOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=O)C=CC(=N1)C(=O)N2CCCC(C2)CF |
Origin of Product |
United States |
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